6-Oxopiperazine-2-carboxylic acid

説明

Significance as a Privileged Heterocyclic Scaffold and Building Block

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of bioactive compounds. researchgate.netnih.govbenthamscience.com The 6-oxopiperazine-2-carboxylic acid core is increasingly recognized as such a scaffold. Its inherent structural features, including a lactam moiety, a chiral center, and multiple points for chemical modification, allow for the creation of diverse chemical libraries.

This scaffold is particularly valuable in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides. The rigid 2-oxopiperazine ring helps to constrain the conformational flexibility of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The carboxylic acid group provides a convenient handle for further chemical elaboration, such as amide bond formation, allowing for its incorporation into larger molecular architectures. enamine.net The presence of both a hydrogen bond donor (the NH group) and acceptor (the carbonyl group) within the piperazinone ring also contributes to its ability to interact with biological macromolecules.

The synthesis of libraries of compounds containing the 2-oxopiperazine unit has been a focus of research, aiming to explore its potential in identifying new drug leads. nih.gov These efforts underscore the importance of this compound as a key intermediate for generating novel chemical entities with potential therapeutic applications.

Overview of Historical and Current Research Trajectories in Piperazinone Chemistry

The piperazine (B1678402) ring system, from which piperazinones are derived, has a long history in medicinal chemistry. researchgate.net Initially used for the treatment of gout in the early 1900s, its derivatives have since been developed into a wide array of successful drugs with diverse pharmacological activities, including anthelmintic, anticancer, and antiviral properties. researchgate.netchemeurope.com Piperazine itself is a simple six-membered ring containing two nitrogen atoms at opposite positions. chemeurope.comwikipedia.org

The introduction of an oxo group to form a piperazinone, and specifically the addition of a carboxylic acid to create this compound, represents a more recent evolution in the field. Early synthetic methods for piperazines often involved cyclization reactions, such as heating diethylenetriamine (B155796) with a nickel catalyst. researchgate.net Over time, more sophisticated methods have been developed to allow for the controlled synthesis of substituted piperazines and piperazinones.

Current research in piperazinone chemistry is heavily focused on the development of new synthetic methodologies that allow for precise control over the substitution pattern of the ring. This includes the C-H functionalization of the piperazine core, which provides a direct way to introduce diverse substituents without the need for pre-functionalized starting materials. mdpi.comencyclopedia.pub The development of solid-phase synthetic routes has also been a significant advancement, enabling the efficient production of libraries of 2-oxopiperazine-containing compounds for high-throughput screening. nih.gov

Furthermore, there is a growing interest in the application of piperazinone scaffolds, including this compound derivatives, in the development of targeted therapies. For example, research has explored their use as kinase inhibitors and as agents that target specific protein-protein interactions. The structural diversity that can be achieved with this scaffold makes it a promising platform for the discovery of new drugs for a wide range of diseases.

| Property | Value |

| IUPAC Name | (2R)-6-oxopiperazine-2-carboxylic acid |

| Molecular Formula | C5H8N2O3 |

| Molecular Weight | 144.13 g/mol |

| CAS Number | 1240590-33-3 |

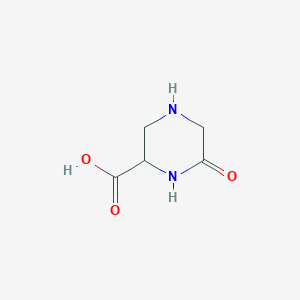

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTIUIRRLXUUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607139 | |

| Record name | 6-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246552-66-8 | |

| Record name | 6-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Oxopiperazine 2 Carboxylic Acid and Its Analogues

Advanced and Stereoselective Synthetic Protocols

Solid-Phase Synthesis Techniques for Oxopiperazine Librariesnih.govresearchgate.net

Solid-phase synthesis has emerged as a powerful strategy for the generation of oxopiperazine libraries. This approach allows for the systematic and efficient construction of a large number of diverse molecules, which is particularly advantageous for creating peptidomimetic moieties for drug discovery. nih.govresearchgate.net The transformation of peptides into conformationally restricted analogs like oxopiperazines is a widely accepted method for designing nonpeptide ligands that can target protein receptors. researchgate.net The solid-phase methodology facilitates the purification process, as excess reagents and by-products can be easily washed away from the resin-bound product.

A notable application of this technique is the parallel synthesis of Δ⁵-2-oxopiperazines. nih.govresearchgate.netcapes.gov.br This method has been successfully employed to create extensive libraries of these compounds. For instance, a 192-member pilot library was prepared using bromoacetal resins without the need for further purification of the final products. nih.govresearchgate.netcapes.gov.br The core of this strategy often involves the generation of an N-acyliminium ion on the solid support, which then undergoes cyclization to form the desired oxopiperazine ring structure. nih.govresearchgate.net

N-Acyliminium Ion Cyclization on Solid Supportnih.govresearchgate.netacs.org

A key and efficient method for constructing the oxopiperazine core on a solid support is through an N-acyliminium ion cyclization. nih.govacs.org This strategy is central to the practical solid-phase synthesis of Δ⁵-2-oxopiperazine libraries. nih.govresearchgate.netcapes.gov.br The process involves a tandem reaction sequence that is initiated under acidic conditions. researchgate.net

The critical step in this synthetic route is the tandem acidolytic cleavage and subsequent in situ formation of an N-acyliminium ion. nih.govacs.org This reactive intermediate is generated from a resin-bound precursor, often derived from a multi-component reaction such as the Ugi four-component condensation. researchgate.net The N-acyliminium ion is an excellent electrophile and is poised for intramolecular cyclization. researchgate.netresearchgate.net This cyclization is followed by a rearrangement that leads to the formation of a stable cyclic enamide, specifically the Δ⁵-2-oxopiperazine moiety. nih.govresearchgate.net The efficiency of this process is dependent on the stability of the in situ-generated N-acyliminium ion, which can be influenced by the choice of N-substituents. Electron-withdrawing groups on the nitrogen atom can activate the ion, facilitating the deprotonation and subsequent rearrangement required for the synthesis of the unsaturated oxopiperazine. researchgate.net

| Entry | Acid Component | Solvent | Yield (%) |

|---|---|---|---|

| 1 | TFA | Dioxane | 0 |

| 2 | CH₃COOH | Dioxane | 0 |

| 3 | HCOOH | Dioxane | 26 |

| 4 | 37% HCl (aq) | Dioxane | 0 |

Resin-Bound Intermediates and Cleavage Protocolsnih.govnih.govsigmaaldrich.commerckmillipore.com

The choice of solid support and the cleavage protocol are critical for the successful implementation of solid-phase synthesis of oxopiperazines. Bromoacetal resins are commonly used for the synthesis of Δ⁵-2-oxopiperazine libraries. nih.govresearchgate.net Another versatile solid support is the Wang resin, from which intermediates can be cleaved under acidic conditions. researchgate.net

The cleavage of the final product from the resin is typically performed concurrently with the cyclization step under acidolytic conditions. researchgate.net Trifluoroacetic acid (TFA) is a common reagent used for this purpose. sigmaaldrich.commerckmillipore.com The cleavage cocktail often includes scavengers to trap the highly reactive cationic species that are generated from protecting groups and the resin linker during the process. sigmaaldrich.commerckmillipore.com A widely used non-malodorous cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. nih.govsigmaaldrich.commerckmillipore.com

The specific conditions for cleavage must be optimized based on the nature of the synthesized peptide or peptidomimetic, including the amino acid residues present and their protecting groups. merckmillipore.com After cleavage, the resin is filtered off, and the crude product is typically isolated by precipitation with a solvent like diethyl ether, followed by evaporation of the filtrate. nih.gov

| Reagent Name | Composition | Primary Use/Notes |

|---|---|---|

| Standard | TFA/Water/TIS (95:2.5:2.5) | General purpose, non-malodorous cocktail suitable for most sequences, especially with appropriate protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf). sigmaaldrich.commerckmillipore.com |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A more potent, universal cleavage mixture for complex sequences, though it contains toxic and malodorous components. sigmaaldrich.commerckmillipore.com |

Chemical Derivatization and Structural Modification of 6 Oxopiperazine 2 Carboxylic Acid

N-Substitution and Ring Functionalization Strategies

The derivatization of the 6-oxopiperazine-2-carboxylic acid scaffold is primarily centered on modifications at its nitrogen atoms and the chiral carbon center. These strategies are crucial for introducing diversity and tailoring the molecule for specific applications.

A prevalent strategy involves the acylation of the secondary amine within the piperazine (B1678402) ring. nih.gov This is often followed by further reactions to build more complex structures. For instance, in solid-phase synthesis, the unprotected nitrogen can be acylated with α-halo acids, such as 2-bromoacetic acid. nih.gov The introduced halide then serves as a reactive handle for subsequent displacement by a wide variety of primary amines, enabling the introduction of diverse side chains. nih.gov

Another key functionalization strategy focuses on the chiral center at the C2 position. By employing different chiral 2-halo acids, which can be readily synthesized from natural α-amino acids, a range of substituents can be incorporated at this position. nih.gov This allows for the creation of libraries of oxopiperazine derivatives with varied stereochemistry and side-chain functionalities, directly influencing their interaction with chiral biological targets like proteins. nih.gov

Protecting groups are also commonly used to control reactivity during synthesis. The use of an N-Boc (tert-butoxycarbonyl) protecting group on one of the ring nitrogens allows for selective modification at other positions of the molecule. nih.gov

| Strategy | Position | Reagents/Methods | Outcome |

| N-Acylation | Ring Nitrogen | α-halo acids (e.g., 2-bromoacetic acid) | Introduction of a reactive handle for further substitution. nih.gov |

| N-Alkylation | Ring Nitrogen | Displacement of halide with primary amines | Installation of diverse side chains. nih.gov |

| Side-Chain Variation | C2 (Chiral Center) | Synthesis from various chiral 2-halo acids | Introduction of diverse, stereochemically defined side chains. nih.gov |

| N-Protection | Ring Nitrogen | Boc-anhydride | Selective modification of the scaffold. nih.gov |

Incorporation into Peptidomimetic Frameworks and Dipeptide Mimics

The piperazine skeleton is considered a "privileged scaffold" in medicinal chemistry and drug discovery, with the 2-oxopiperazine motif being particularly prominent in peptidomimetic research. ebrary.net A major application of this compound and its isomers is their incorporation into larger oligomers to create structures that mimic peptide secondary structures, such as β-turns and α-helices. ebrary.netnih.gov This approach addresses the limitations of natural peptides, such as poor metabolic stability and low cell permeability, by creating more rigid, non-peptidic backbones. nih.govebrary.net

A facile solid-phase synthesis method has been developed to embed 2-oxopiperazine units into the main chain of peptoid-like oligomers. nih.govrsc.org This "sub-monomer" protocol involves the acylation of an amine with a 2-haloacetic acid, followed by the displacement of the bromide with a primary amine. nih.gov This method allows for the rapid creation of large combinatorial libraries of diverse oligomers containing the oxopiperazine core. nih.govnih.gov

The stereochemistry of the oxopiperazine unit plays a critical role in determining the conformation of the resulting peptidomimetic. In a study using the related (S)- and (R)-5-oxo-piperazine-2-carboxylic acid, it was shown that incorporating these units into a tetrapeptide sequence had a profound impact on the resulting secondary structure. nih.gov

The (S)-isomer led to a mixture of interconverting conformations due to cis-trans isomerization of the tertiary amide bond. nih.gov

The (R)-isomer induced a more defined structure, resulting in an equilibrium between a γ-turn and a type II β-turn conformation. nih.gov

This demonstrates how the oxopiperazine scaffold can function as a potent turn mimetic, guiding the peptide chain into a specific, predictable three-dimensional arrangement. nih.gov

| Scaffold | Incorporated into | Resulting Structure/Mimic | Key Finding |

| 2-Oxopiperazine | Peptoid-like oligomers | Rigidified backbone oligomers | Overcomes the conformational flexibility of simple peptoids. nih.gov |

| (R)-5-Oxo-piperazine-2-carboxylic acid | Tetrapeptide | γ-turn and type II β-turn | The scaffold acts as a potent turn mimetic, inducing specific secondary structures. nih.gov |

| (S)-5-Oxo-piperazine-2-carboxylic acid | Tetrapeptide | Interconverting cis/trans amide isomers | Stereochemistry dictates the conformational outcome of the peptidomimetic. nih.gov |

Formation of Annelated and Fused Heterocyclic Systems

To achieve even greater conformational rigidity and explore novel chemical space, the this compound scaffold can be envisioned as a starting point for the synthesis of annelated and fused heterocyclic systems. While direct examples starting from this specific oxopiperazine are not extensively documented, related lactam structures demonstrate the feasibility of such transformations.

For instance, the related compound (S)-6-Oxo-2-piperidinecarboxylic acid, a lactam with a similar core structure, has been used as a reactant to synthesize Pro-(S)-C⁵ branched [4.3.1] aza-amide bicycles. sigmaaldrich.com This transformation creates a complex, fused bicyclic system, indicating that the lactam portion of these molecules is amenable to cyclization reactions to form more intricate architectures.

Furthermore, the synthesis of rigid dipeptide mimics often involves the creation of fused heterocyclic systems to lock the molecule into a desired conformation. An example is the synthesis of C6-functionalized pyrrolizidinone amino acids, which serve as constrained alaninylhydroxyproline dipeptide mimics. nih.gov These bicyclic structures are designed to enforce dihedral angles consistent with those found in specific peptide turns, such as the type II' β-turn. nih.gov The development of such fused systems from precursors like aspartate highlights a key strategy in peptidomimetic design: the creation of annelated rings to achieve conformational restriction, a principle directly applicable to derivatives of this compound. nih.gov

| Starting Scaffold (or related) | Resulting System | Type of System | Significance |

| (S)-6-Oxo-2-piperidinecarboxylic acid | [4.3.1] aza-amide bicycle | Fused Heterocycle | Demonstrates cyclization potential of related lactam scaffolds. sigmaaldrich.com |

| Aspartate derivative | Pyrrolizidinone amino acid | Fused Heterocycle | Creates a rigid dipeptide mimic of a type II' β-turn. nih.gov |

Development of Conformationally Restricted Analogues for Peptidomimicry

A primary motivation for using this compound derivatives in medicinal chemistry is to overcome the high conformational flexibility of linear peptides, which often limits their binding affinity. nih.govnih.gov By incorporating the rigid oxopiperazine ring, researchers can develop conformationally restricted analogues that mimic bioactive peptide conformations, such as turns and helices, leading to improved biological activity. ebrary.netrsc.org

Molecular modeling studies suggest that linking oxopiperazine rings can effectively reproduce the spatial arrangement of side chain residues on one face of a canonical α-helix. ebrary.net The oxopiperazine ring preferentially adopts a stable half-chair conformation, which is significantly lower in energy than the boat conformation. ebrary.net When linked, the resulting oligooxopiperazine scaffold favors specific dihedral angles that position the appended side chains to mimic the i, i+4, and i+7 residues of an α-helix. ebrary.net The preference for a trans amide geometry in the linking peptide bond further stabilizes this helical mimicry. ebrary.net

The ability of a single oxopiperazine unit to act as a turn mimetic has also been clearly demonstrated. The incorporation of (R)-5-oxo-piperazine-2-carboxylic acid into a peptide sequence was shown to induce a well-defined β-turn conformation. nih.gov Similarly, the creation of fused pyrrolizidinone systems, which can be considered highly constrained dipeptide surrogates, was shown by X-ray crystallography to adopt dihedral angles consistent with a type II' β-turn. nih.gov These examples underscore the power of using cyclic and bicyclic structures derived from amino acid precursors to lock a molecule into a specific, biologically relevant conformation.

| Scaffold | Mimicked Structure | Conformation | Key Feature |

| Oligooxopiperazine | α-Helix | Favored half-chair ring pucker and trans amide bonds | Positions side chains to mimic i, i+4, and i+7 residues of an α-helix. ebrary.net |

| (R)-5-Oxo-piperazine-2-carboxylic acid | β-Turn / γ-Turn | Defined turn conformation | A single unit effectively induces peptide turns. nih.gov |

| Pyrrolizidinone Amino Acid | Dipeptide (Type II' β-turn) | Fused bicyclic system | The fused ring structure rigidly constrains the backbone to mimic a specific turn type. nih.gov |

Structure Activity Relationship Sar Studies of 6 Oxopiperazine 2 Carboxylic Acid Derivatives

Elucidating Structural Determinants of Molecular Recognition and Biological Relevance

The molecular recognition of 6-oxopiperazine-2-carboxylic acid derivatives is largely governed by the spatial arrangement of its functional groups, which can engage in various non-covalent interactions with biological macromolecules. The core structure features a carboxylic acid, a secondary amine, and a lactam (a cyclic amide). These groups serve as hydrogen bond donors and acceptors, critical for anchoring the molecule within a target's binding site.

The biological relevance of this scaffold is broad, with derivatives showing potential in various therapeutic areas. The constrained nature of the piperazine (B1678402) ring helps to reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. This reduction in flexibility can also improve metabolic stability by protecting susceptible bonds from enzymatic degradation.

The this compound scaffold can be considered a dipeptide isostere, mimicking the geometry of a peptide bond. This property is particularly useful in the design of enzyme inhibitors, where the scaffold can occupy the active site and interact with key residues. The carboxylic acid moiety often mimics the C-terminal carboxylate of a natural peptide substrate, while the rest of the scaffold mimics the peptide backbone.

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| N1-position | Alkylation, Arylation | Alters steric bulk, lipophilicity, and potential for new interactions. |

| N4-position | Acylation, Sulfonylation | Modulates hydrogen bonding capacity and electronic properties. |

| C5-position | Substitution | Introduces new functional groups for additional interactions. |

This table is generated based on general principles of medicinal chemistry and SAR studies.

Impact of Stereochemistry on Molecular Interactions and Functionality

The this compound molecule contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-6-oxopiperazine-2-carboxylic acid and (R)-6-oxopiperazine-2-carboxylic acid. nih.gov The stereochemistry at this position is a critical determinant of biological activity, as biological targets such as enzymes and receptors are themselves chiral.

The differential interaction of enantiomers with their biological targets is a well-established principle in pharmacology. One enantiomer may exhibit significantly higher affinity and/or efficacy than the other, or they may even have qualitatively different biological effects. This is because the precise three-dimensional arrangement of functional groups in one enantiomer may allow for optimal interactions with the binding site, while the other enantiomer may not fit as well or may be sterically hindered from adopting the required conformation.

For example, in the context of enzyme inhibition, the (S)-enantiomer might bind tightly to the active site, leading to potent inhibition, while the (R)-enantiomer may be inactive or significantly less potent. This stereospecificity arises from the unique spatial orientation of the carboxylic acid and other substituents relative to the piperazine ring.

The synthesis of stereochemically pure enantiomers is therefore a key aspect of developing drugs based on the this compound scaffold. Chiral resolution techniques or asymmetric synthesis methods are employed to isolate the desired enantiomer for biological evaluation. The hydrochloride salt of the (S)-enantiomer is a commercially available starting material for further chemical modifications. bldpharm.com

| Enantiomer | Potential Biological Activity | Rationale |

| (S)-6-oxopiperazine-2-carboxylic acid | Often the more biologically active enantiomer in specific applications. | The specific spatial arrangement of the carboxyl group and other substituents may lead to more favorable interactions with the chiral binding site of a biological target. |

| (R)-6-oxopiperazine-2-carboxylic acid | May be less active or inactive compared to the (S)-enantiomer. | The mirror-image configuration may result in a poorer fit within the target's binding pocket, leading to reduced affinity and/or efficacy. |

This table illustrates the general principle of stereospecificity in drug action and is not based on specific experimental data for all possible biological targets.

Rational Design Principles for Optimized Analogues and Ligands

The rational design of optimized analogues and ligands based on the this compound scaffold leverages our understanding of SAR and stereochemistry. The goal is to systematically modify the lead compound to enhance desired properties such as potency, selectivity, and pharmacokinetic profile.

One common strategy is "scaffold hopping," where the core this compound structure is replaced with another chemical scaffold that maintains the key pharmacophoric features while offering advantages in terms of synthetic accessibility or intellectual property. niper.gov.in However, when optimizing the existing scaffold, several principles are applied:

Bioisosteric Replacement: Functional groups within the molecule can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate acidity and cell permeability while potentially retaining key hydrogen bonding interactions.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues will bind. This allows for the design of new molecules with improved complementarity to the binding site.

Fragment-Based Growth: The this compound core can be considered a starting fragment. New chemical moieties can be added to explore and exploit additional binding pockets within the target protein, potentially leading to a significant increase in potency.

Conformational Constraint: Further rigidifying the structure, for example by introducing additional ring systems, can lock the molecule into its bioactive conformation. This can reduce the entropic penalty of binding and thus increase affinity.

The optimization process is typically iterative. A set of new analogues is designed and synthesized, followed by biological testing. The results of these tests then inform the design of the next generation of compounds. This cycle continues until an optimized lead candidate with the desired profile is identified.

| Design Strategy | Objective | Example Modification |

| Bioisosteric Replacement | Improve pharmacokinetic properties or binding affinity. | Replace the carboxylic acid with a tetrazole. |

| Structure-Based Design | Enhance binding to the target protein. | Add a substituent that forms a new hydrogen bond with a specific amino acid residue in the binding site. |

| Fragment-Based Growth | Increase potency by occupying additional binding pockets. | Extend a substituent to reach a nearby hydrophobic pocket. |

| Conformational Constraint | Increase binding affinity by reducing conformational flexibility. | Fuse a second ring to the piperazine core. |

This table outlines common strategies in rational drug design and provides hypothetical examples relevant to the this compound scaffold.

Molecular Interactions and Biological Mechanisms of Oxopiperazine 2 Carboxylic Acid Scaffolds

Enzyme Inhibition Studies

The rigid backbone of the 6-oxopiperazine-2-carboxylic acid scaffold makes it an ideal starting point for the development of potent and selective enzyme inhibitors. By orienting key chemical functionalities in a manner that complements the active site of a target enzyme, these compounds can effectively block substrate binding and/or catalytic activity.

The oxopiperazine core is recognized as a critical pharmacophore for the development of inhibitors targeting farnesyl transferase (FTase) and geranylgeranyl transferase I (GGTase-I). researchgate.net These enzymes are responsible for the post-translational lipid modification of various proteins, including the Ras family of small GTPases, which are crucial for cell signaling and are often mutated in human cancers. nih.gov The farnesylation or geranylgeranylation of these proteins is essential for their localization to the cell membrane and subsequent participation in signaling cascades that regulate cell proliferation and survival. nih.gov

Derivatives of this compound have been designed as peptidomimetics that mimic the C-terminal CAAX motif of the natural protein substrates of FTase and GGTase-I. By occupying the active site of these enzymes, they prevent the transfer of the farnesyl or geranylgeranyl pyrophosphate group to the target protein. This inhibition of protein prenylation disrupts their function and can lead to the suppression of oncogenic signaling pathways. researchgate.net

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional units necessary for viral replication. nih.govnih.gov This makes it a prime target for the development of antiviral therapeutics. While the prominent oral antiviral Nirmatrelvir (PF-07321332) contains a related pyrrolidin-2-one moiety, the principles of its design, involving a covalent warhead and specific interactions with the protease active site, are relevant to the potential application of this compound scaffolds. nih.govnih.govwikipedia.org

The design of inhibitors based on the this compound scaffold would involve the incorporation of a reactive group, or "warhead," capable of forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov The oxopiperazine ring itself can serve to correctly position this warhead and other substituents to maximize non-covalent interactions with the substrate-binding pockets (S1, S2, S4) of the enzyme, thereby enhancing binding affinity and inhibitory potency. nih.govnih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. mdpi.com The inhibition of urease is a therapeutic strategy to combat these infections. While direct studies on this compound as a urease inhibitor are limited, the structural features of the scaffold suggest its potential in this area. The design of urease inhibitors often involves moieties capable of coordinating with the nickel ions in the enzyme's active site. dergipark.org.trnih.gov Derivatives of this compound could be functionalized with groups that can interact with these nickel ions, thereby inhibiting the enzyme's catalytic activity. The scaffold can also be modified to establish hydrogen bonding and other interactions with the surrounding amino acid residues in the active site, further enhancing inhibitory potential. nih.govresearchgate.net

Receptor Ligand Interactions and Modulation of Signaling Pathways

The defined stereochemistry and conformational rigidity of the this compound scaffold make it a valuable template for creating ligands that can bind to specific receptors with high affinity and selectivity. This allows for the modulation of various signaling pathways involved in physiological and pathological processes.

One notable example is the development of 2-oxopiperazine-based peptidomimetics as antagonists for the Protease-Activated Receptor 1 (PAR1). nih.gov PAR1 is a G protein-coupled receptor that plays a significant role in thrombosis and hemostasis. Highly functionalized 1,3,4,5-tetrasubstituted-2-oxopiperazines have been synthesized and screened for their ability to inhibit platelet aggregation induced by a PAR1 agonist. nih.gov Some of these compounds demonstrated moderate PAR1 antagonist activity, highlighting the potential of the oxopiperazine scaffold to interact with and modulate the function of this class of receptors. nih.gov

The modulation of signaling pathways by oxopiperazine derivatives is not limited to direct receptor antagonism. For instance, piperine, a natural product containing a piperidine (B6355638) ring, has been shown to inhibit TGF-β signaling pathways and modulate events related to the epithelial-mesenchymal transition (EMT) in cancer cells. nih.govmdpi.com While not a direct derivative of this compound, these findings suggest that the broader class of piperazine-containing compounds can influence complex signaling networks.

Protein-Protein Interaction (PPI) Modulation and Helix Mimicry

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often associated with disease. nih.gov The α-helix is a common structural motif involved in mediating these interactions. The this compound scaffold has been ingeniously employed to create "oxopiperazine helix mimetics" (OHMs) that can mimic one face of an α-helix. ebrary.netnih.govresearchgate.net These OHMs are designed to present key side-chain functionalities in a spatial arrangement that mimics the i, i+4, and i+7 residues of a canonical α-helix, allowing them to disrupt targeted PPIs. researchgate.net

A prominent example of this approach is the development of OHMs as inhibitors of the p53-Mdm2 interaction. nih.govnih.gov The Mdm2 protein is a negative regulator of the p53 tumor suppressor, and inhibiting their interaction can reactivate p53's tumor-suppressing functions. nih.govyoutube.com By mimicking the α-helical region of p53 that binds to Mdm2, oxopiperazine-based inhibitors can effectively block this interaction. nih.gov Computational design strategies have been utilized to optimize these OHMs, leading to compounds with significantly improved binding affinity for Mdm2. nih.gov

| Compound | Sequence | Mdm2 Binding Affinity (Kd, µM) |

| 1 | FWAL | >400 |

| 2 | FWKL | >400 |

| 3 | F-W-A-L | 13 ± 1.2 |

| 4 | F-W-K-L | 3.1 ± 0.5 |

| 5 | F-W-L-L | 94 ± 16 |

| 12 | F-W-F-L | 49 ± 10 |

| Data sourced from Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. nih.gov |

Modulation of Neurotransmitter Systems (Focus on molecular pathways)

The potential of this compound derivatives to modulate neurotransmitter systems is an area of growing interest, although specific molecular pathway studies are still emerging. The structural similarities of the piperazine (B1678402) ring to known neuromodulatory compounds suggest its utility in this field. For instance, piperazine-containing molecules have been investigated for their effects on various neurotransmitter receptors and transporters.

While direct evidence for the modulation of neurotransmitter systems by simple this compound derivatives is not yet abundant in the literature, the principles of rational drug design suggest that this scaffold could be adapted to target specific components of neuronal signaling. By incorporating functionalities known to interact with dopamine, serotonin, or other neurotransmitter receptors or reuptake sites, novel central nervous system (CNS) active agents could be developed. The conformational constraint of the oxopiperazine ring could provide the necessary selectivity for a particular receptor subtype, potentially leading to drugs with improved efficacy and side-effect profiles.

Advanced Spectroscopic and Computational Characterization of 6 Oxopiperazine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and conformational dynamics of 6-oxopiperazine-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR spectra of piperazine (B1678402) derivatives, the chemical shifts of the protons are influenced by their neighboring functional groups. For instance, in derivatives of 6-oxopiperidine-2-carboxylic acid, the proton at the C2 position (α to both the carboxylic acid and the amide nitrogen) typically appears as a doublet. rsc.org The protons on the piperazine ring exhibit complex splitting patterns due to coupling with adjacent protons. The acidic proton of the carboxylic acid group is characteristically found at a downfield chemical shift, often above 10 ppm, and its signal can be broad and dependent on solvent and concentration. libretexts.orgchemrevise.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide (C6) and the carboxylic acid carbon (C7) are typically observed at the downfield end of the spectrum, generally in the range of 165-185 ppm. libretexts.orglibretexts.org The chemical shifts of the other carbon atoms in the piperazine ring provide further confirmation of the structure. rsc.org Predicted ¹³C NMR data can also serve as a useful reference for experimental spectra. np-mrd.org

Conformational Analysis: The piperazine ring can adopt various conformations, such as chair and boat forms. The coupling constants observed in the ¹H NMR spectrum can provide insights into the dihedral angles between adjacent protons, which in turn helps to determine the preferred conformation of the ring. For some derivatives, the central heterocyclic ring has been shown to adopt a half-chair conformation. researchgate.net

Below is a table summarizing typical NMR data for related structures.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | > 10 (often broad) libretexts.orgchemrevise.org |

| ¹H | α-proton (next to C=O and N) | ~4-5 rsc.org |

| ¹H | Ring Protons | ~1.5-4 rsc.org |

| ¹³C | Carbonyl (Amide & Carboxylic Acid) | 165 - 185 libretexts.orglibretexts.org |

| ¹³C | Ring Carbons | 20 - 60 rsc.org |

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and assessing the purity of this compound. It is also instrumental in identifying potential impurities and degradation products.

The molecular weight of this compound is 144.13 g/mol . nih.gov In mass spectrometry, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Under electrospray ionization (ESI) conditions, the molecule can be observed as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. rsc.org

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of this compound, often after derivatization to increase its volatility. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). youtube.com The fragmentation of the piperazine ring can also lead to characteristic ions. pitt.edu

The purity of a sample can be assessed by looking for the presence of ions corresponding to other compounds. Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for separating mixtures and identifying individual components. bldpharm.combldpharm.combldpharm.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The key functional groups in this compound are the carboxylic acid and the amide.

Carboxylic Acid: This group gives rise to two very characteristic absorptions. A very broad O-H stretching band is observed in the region of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band between 1760 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com

Amide: The C=O stretch of the cyclic amide (lactam) also gives a strong absorption, typically in the range of 1700-1640 cm⁻¹. copbela.org The N-H stretching vibration of the amide appears in the region of 3500-3100 cm⁻¹. copbela.org

The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 libretexts.orgorgchemboulder.com | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760-1690 libretexts.orgorgchemboulder.com | Strong |

| Amide | N-H Stretch | 3500-3100 copbela.org | Moderate |

| Amide | C=O Stretch | 1700-1640 copbela.org | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 orgchemboulder.comlibretexts.org | Moderate |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 orgchemboulder.comlibretexts.org | Moderate |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. For chiral molecules like this compound, this technique can unambiguously establish the spatial arrangement of atoms.

In a crystal, the molecules are arranged in a repeating three-dimensional lattice. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the atoms. The pattern of this diffraction is used to calculate an electron density map, from which the positions of the atoms can be determined.

For derivatives of this compound, X-ray crystallography has been used to confirm the absolute configuration of stereogenic centers. researchgate.net It also provides precise information about bond lengths, bond angles, and the conformation of the piperazine ring, which is often found to be in a non-planar, half-chair conformation in the solid state. researchgate.net The crystal structure is often stabilized by intermolecular interactions, such as hydrogen bonds. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the properties and behavior of this compound at the molecular level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological target, typically a protein.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It is widely used in drug discovery to screen virtual libraries of compounds for potential binders.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time. capes.gov.brnih.gov These simulations can reveal the stability of the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. All-atom MD simulations can be used to investigate the interfacial structure and affinity between molecules. nih.gov

These computational approaches are valuable for understanding the potential biological activity of this compound and for guiding the design of new derivatives with improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic structure and reactivity of this compound.

These calculations can provide information on:

Molecular orbitals and energy levels: Understanding the distribution of electrons in the molecule.

Charge distribution: Identifying electron-rich and electron-poor regions, which can indicate sites of potential reactivity. csbsju.edu

Reaction mechanisms: Modeling the transition states and energy barriers of chemical reactions. mdpi.com

Spectroscopic properties: Predicting NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Studies on related pyrazine-2-carboxylic acid derivatives have utilized quantum chemical calculations to understand their electronic spectra and coordination properties. researchgate.net The reactivity of carboxyloids is influenced by the electronic effects of the substituents on the carbonyl group. csbsju.edu

Conformational Analysis and Energy Landscape Mapping of this compound

The conformational landscape of this compound, a substituted cyclic dipeptide analogue, is critical to understanding its molecular recognition properties and potential biological activity. The six-membered piperazine ring is not planar and, similar to cyclohexane (B81311), can adopt several non-planar conformations to alleviate ring strain. dalalinstitute.com The presence of a carbonyl group and a carboxylic acid substituent introduces specific stereoelectronic effects that influence the relative energies of these conformers.

Theoretical Conformational States

The primary low-energy conformations available to the this compound ring are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings as it minimizes both torsional and steric strain. dalalinstitute.com However, the boat and twist-boat conformations, while typically higher in energy, can be important as intermediates in conformational interconversions or may be stabilized by intramolecular interactions or binding to a biological target.

In the context of piperazine-containing macrocycles, the piperazine ring has been observed to thermodynamically favor the chair conformation in the solid state. nih.gov However, upon coordination with metal ions, a conformational switch to a boat form can occur. nih.gov For this compound, the chair conformation is expected to be the global minimum on the potential energy surface in an unbound state. Within the chair conformation, the carboxylic acid substituent at the C2 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored for bulky substituents in cyclohexane rings to minimize 1,3-diaxial interactions. Infrared spectral measurements on piperazine itself have indicated that the N-H bond prefers an equatorial position. rsc.org

Computational Modeling and Energy Landscape

A comprehensive understanding of the conformational preferences and the energy barriers separating them requires computational modeling. Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for mapping the potential energy surface of flexible molecules like this compound.

High-temperature molecular dynamics simulations, for instance, have been successfully employed to predict the structures of cyclic peptides containing proline, an analogue of the piperazine-2-carboxylic acid moiety. acs.org Such methods allow for efficient sampling of various conformational states, including the high-energy boat and twist-boat forms, providing a complete picture of the conformational ensemble. By combining these simulations with advanced reweighting techniques, it is possible to obtain accurate predictions of the solution-phase structures. acs.org

The energy landscape of this compound can be visualized by plotting the potential energy as a function of key dihedral angles that define the ring's pucker. This landscape would likely reveal the chair conformations as deep energy wells, with the boat and twist-boat conformations representing shallower local minima or saddle points corresponding to transition states. The relative energies of these conformations are influenced by the electronic effects of the amide bond and the steric bulk of the carboxylic acid group.

Hypothetical Conformational Data

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Carboxylic Acid Orientation | Predicted Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.0 (Global Minimum) |

| Chair | Axial | 1.5 - 2.5 |

| Twist-Boat | - | 4.0 - 5.5 |

| Boat | - | 6.0 - 7.0 |

Table 2: Illustrative Dihedral Angles for the Chair Conformation

| Dihedral Angle | Predicted Value (degrees) |

| C2-N1-C6-C5 | -50 to -60 |

| N1-C6-C5-C4 | +50 to +60 |

| C6-C5-C4-N3 | -50 to -60 |

| C5-C4-N3-C2 | +50 to +60 |

| C4-N3-C2-N1 | -50 to -60 |

| N3-C2-N1-C6 | +50 to +60 |

The precise values of these dihedral angles and relative energies would be determined through detailed computational studies, such as those employing density functional theory (DFT) for geometry optimization and energy calculations. These computational approaches are essential for accurately mapping the energy landscape and identifying the full spectrum of accessible conformations. acs.org

Applications of 6 Oxopiperazine 2 Carboxylic Acid in Chemical Biology Research

Utility as Chiral Building Blocks in Complex Molecule Synthesis

6-Oxopiperazine-2-carboxylic acid serves as a crucial chiral building block for the synthesis of complex molecules, most notably peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better cell permeability. The inherent conformational rigidity of the 6-oxopiperazine ring system is a key feature that researchers exploit. nih.gov

By incorporating this scaffold into a peptide-like chain, the conformational freedom of the resulting molecule is significantly restricted. nih.gov This is advantageous in drug design as it can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, such as a protein receptor or an enzyme's active site. This pre-organization can lead to higher binding affinity and selectivity. rsc.org

The synthesis of these building blocks often begins with readily available and optically pure α-amino acids, ensuring the stereochemistry of the final complex molecule is controlled. nih.gov Research has demonstrated that chiral 2-halo carboxylic acids, which can be produced from α-amino acids in a single step with high stereochemical purity, are effective precursors for creating substituted 2-oxopiperazine rings. nih.gov This allows for the introduction of a variety of side chains at the chiral center, further expanding the diversity of the complex molecules that can be synthesized. nih.gov The piperazine (B1678402) skeleton, and specifically the 2-oxopiperazine derivative, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. ebrary.net

Scaffold for Combinatorial Library Generation in Target Identification

The structural features of this compound make it an excellent scaffold for the generation of combinatorial libraries, a key technology in modern drug discovery for identifying new bioactive compounds. nih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov

Researchers have developed efficient solid-phase synthetic routes to incorporate 2-oxopiperazine moieties into peptoid-like oligomers. nih.gov This methodology is well-suited for creating "one-bead-one-compound" (OBOC) libraries, where each bead in a resin mixture carries a unique compound. nih.gov By using a split-and-pool strategy, vast libraries can be constructed. For instance, a tetrameric 2-oxopiperazine-containing peptoid library of 20,000 distinct compounds was created using 15 different primary amines and five different 2-chloro acids as inputs. nih.gov

These libraries can then be screened against biological targets to identify "hits"—compounds that exhibit a desired activity, such as inhibiting an enzyme or blocking a protein-protein interaction. The positional scanning library approach, in particular, allows for the systematic evaluation of which chemical functionalities at each variable position on the scaffold contribute most to the activity. nih.gov This process significantly accelerates the identification of lead compounds for further development. nih.govnih.gov

Below is a table summarizing a representative combinatorial library synthesis incorporating the 2-oxopiperazine scaffold.

| Library Feature | Description | Diversity | Reference |

| Scaffold Type | 2-Oxopiperazine-containing peptoid | - | nih.gov |

| Synthesis Method | Solid-Phase, One-Bead-One-Compound (OBOC) | - | nih.gov |

| Building Block 1 | Primary Amines | 15 variants | nih.gov |

| Building Block 2 | 2-Chloro Acids | 5 variants | nih.gov |

| Resulting Library Size | Tetrameric Oligomers | 20,000 compounds | nih.gov |

Development of Chemical Probes for Biological System Interrogation

A review of the scientific literature did not yield specific examples of this compound being utilized as a core component in the development of chemical probes for biological system interrogation. Chemical probes, including activity-based probes (ABPs), are powerful tools for studying enzyme function and identifying drug targets directly in native biological systems. rsc.orgnih.gov While the development of such probes is a vibrant area of chemical biology, there is no direct evidence in the reviewed literature of this specific scaffold being functionalized with reporter tags (like fluorophores or biotin) or reactive groups designed for covalent modification of protein targets. acs.orgupenn.edu

Role in Scaffold Morphing and Bioisosteric Replacements in Lead Optimization

The oxopiperazine scaffold is considered a "drug-like" and "privileged" structure in medicinal chemistry, indicating its importance in lead optimization and the development of new therapeutic agents. ebrary.net Its value is demonstrated in patent literature, where oxopiperazine derivatives have been synthesized and investigated for various therapeutic applications, such as the treatment of pain and epilepsy. google.com This use in generating novel chemical entities with potential therapeutic value underscores its role in the lead optimization phase of drug discovery. google.comnih.gov For example, a recent study utilized an oxopiperazine template to design α-helical mimetics that could inhibit the PEX5-PEX14 protein-protein interaction, a potential target for trypanocidal drugs. nih.gov

However, a detailed search of the literature did not reveal specific, documented instances of this compound being used in "scaffold morphing" or as a direct "bioisosteric replacement" for another functional group. Bioisosteric replacement is a common strategy in medicinal chemistry to improve a lead compound's properties by swapping one moiety for another with similar physical or chemical characteristics. researchgate.nettcichemicals.comnih.gov While the oxopiperazine core has been proposed as a bioisostere for other cyclic structures like morpholine (B109124) and piperazine, concrete examples of this specific application for this compound in lead optimization were not found in the reviewed sources. tcichemicals.com

The table below details examples of oxopiperazine derivatives disclosed in patent literature for therapeutic applications, illustrating the scaffold's utility in developing new drug candidates.

| Patent Number | Therapeutic Area | Target/Condition | Example Compound Class |

| US20120220605A1 | Neurology, Pain | Sodium/Calcium Channels (Nav1.7, Nav1.8, Cav3.2), Epilepsy, Pain, Migraine | Piperazine-N-arylacetamide and piperazine-aryl-isoxazole derivatives containing an oxopiperazine core |

Emerging Trends and Future Research Perspectives on 6 Oxopiperazine 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

Biocatalysis: Enzymatic synthesis represents a significant frontier for the sustainable production of chiral piperazine (B1678402) derivatives. The use of enzymes such as transaminases and carboxylic acid reductases (CARs) could provide highly selective and environmentally benign routes from simple precursors. engconfintl.orgnih.gov For instance, engineered CARs have been successfully used for the bioconversion of dicarboxylic acids like adipic acid into valuable nylon precursors such as 6-aminocaproic acid, demonstrating the potential for enzymatic routes in synthesizing functionalized cyclic compounds. engconfintl.org

Flow Chemistry: Continuous flow processes are being adopted for the synthesis of heterocyclic compounds to improve safety, scalability, and consistency. beilstein-journals.org Applying this technology to the synthesis of 6-oxopiperazine-2-carboxylic acid could enable better control over reaction parameters, leading to higher purity and reduced production costs, while minimizing environmental issues associated with large-scale batch processing. beilstein-journals.org

Diversity-Oriented Synthesis (DOS): Methodologies are being developed to facilitate the rapid assembly of diverse molecular scaffolds from common starting materials. Strategies like two-directional synthesis, where a molecule is elaborated from a central point in two directions, are powerful tools for creating complex linear substrates that can be "folded" into a variety of polycyclic architectures. beilstein-journals.org A facile sequence involving Michael addition, acylation, and ring-closing substitution has been reported for producing structurally diverse 5-oxopiperazine-2-carboxylates, showcasing efficient pathways to access this class of compounds. nih.gov

These evolving synthetic strategies are crucial for making this compound and its derivatives more accessible for widespread investigation.

Exploration of Unconventional Derivatization Pathways and Chemical Space Expansion

The this compound scaffold is a versatile template for chemical derivatization, allowing for a systematic exploration of chemical space to identify novel bioactive molecules. The presence of the carboxylic acid, the secondary amine, and the lactam functionality provides multiple handles for modification.

Diversity-Oriented Synthesis (DOS) is a key strategy employed to expand the chemical space around a core scaffold. beilstein-journals.orgcam.ac.uk This approach aims to create libraries of structurally diverse small molecules, which is critical for screening against a wide range of biological targets. cam.ac.uk For the oxopiperazine core, this involves:

Reagent-Based Diversification: Utilizing pluripotent functional groups on the scaffold that can be transformed into distinct new functionalities under different reaction conditions. cam.ac.uk

Scaffold Diversity: Modifying the core ring structure itself through cascade reactions or cyclizations to generate novel polycyclic systems. beilstein-journals.orgnih.gov

Stereochemical Diversity: Exploiting the inherent chirality of the this compound backbone to generate all possible stereoisomers, which can have profoundly different biological activities.

By systematically modifying the substituents at the R¹, R², and R³ positions (as depicted in the general structure below), researchers can fine-tune the molecule's properties, such as solubility, cell permeability, and target-binding affinity. This expansion of chemical space is essential for moving from a preliminary hit compound to an optimized lead candidate in drug discovery. uci.edu

Identification of New Molecular Targets and Untapped Biological Activities

The rigid conformation of the oxopiperazine scaffold makes it an excellent peptidomimetic, particularly for mimicking helical secondary structures of proteins. This property is being exploited to design inhibitors for challenging disease targets, especially protein-protein interactions (PPIs), which are often considered "undruggable" with traditional small molecules.

One of the most significant emerging applications is in the development of inhibitors for transcriptional complexes involved in cancer. nih.gov Oxopiperazine-based scaffolds, assembled from α-amino acids, can be designed to project side chains in a spatial orientation that mimics the key hydrophobic residues of an α-helix. nih.gov This has led to the development of potent inhibitors for critical cancer-related PPIs.

| Target Protein-Protein Interaction | Disease Area | Key Residues Mimicked | Oxopiperazine Scaffold Role |

| p53-Mdm2 | Cancer | Phe, Trp, Leu of the p53 activation domain | Presents side chains to mimic the α-helical domain of p53, disrupting the interaction and stabilizing p53. nih.gov |

| HIF1α-p300/CBP | Cancer (Hypoxia Signaling) | Key residues of the HIF1α C-terminal domain | Mimics the helical domain of HIF1α to block its interaction with coactivators, inhibiting the transcription of hypoxia-inducible genes. nih.gov |

Beyond PPIs, piperazine-containing compounds are being investigated for a wide range of other biological activities. The hybridization of the piperazine motif with other pharmacologically active scaffolds has yielded compounds with potent and selective activities. researchgate.net

Emerging Biological Targets for Piperazine-Based Scaffolds:

Monoamine Oxidase A (MAO-A): Substituted piperazine derivatives have been identified as potent, selective, and reversible inhibitors of MAO-A, presenting potential new treatments for depression. researchgate.netanadolu.edu.tr

Oncogenic Proteins in Renal Cancer: Hybrid molecules combining quinoline and piperazine moieties have shown potent antiproliferative activity against renal cancer cell lines. nih.gov

Carbonic Anhydrases: While not directly using the oxopiperazine core, related strategies have appended a free carboxylic acid functionality to other heterocyclic scaffolds to create non-classical inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. nih.gov This highlights a potential, untapped application for the carboxylate group of this compound.

The ability to use this single scaffold to target diverse biological entities, from enzymes to complex protein interfaces, underscores its value and untapped potential in drug discovery. mdpi.com

Integration of Advanced Computational and Experimental Techniques for Rational Design

The development of novel therapeutics based on the this compound scaffold is increasingly driven by a synergistic combination of computational and experimental methods. mdpi.com Rational drug design, guided by molecular modeling, accelerates the discovery process by predicting molecular interactions and properties before synthesis, saving significant time and resources. societyforscience.orgmdpi.com

Structure-Based Design: Computational protocols like Rosetta are used to design oxopiperazine oligomers that mimic the topography of α-helices. nih.gov By modeling the scaffold within the binding pocket of a target protein (e.g., Mdm2), researchers can rationally select the optimal side chains to maximize binding affinity. nih.gov

Molecular Docking and Dynamics: In silico techniques such as molecular docking and induced fit docking (IFD) are used to predict the binding poses and affinities of newly designed compounds against their biological targets. researchgate.netnih.gov Molecular dynamics (MD) simulations further refine these models, providing insights into the stability of the ligand-receptor complex over time. nih.govfu-berlin.de

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies develop mathematical models that correlate chemical structures with biological activity, helping to identify key molecular features required for potency. researchgate.netresearchgate.net Pharmacophore models define the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding, guiding the design of new molecules with improved activity. researchgate.net

ADMET Prediction: A crucial part of modern drug design is the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools are used to evaluate properties like oral bioavailability and potential toxicity, allowing chemists to prioritize compounds with more favorable drug-like characteristics. researchgate.netanadolu.edu.trresearchgate.net

This integrated "in silico-in vitro" approach allows for a more focused and efficient exploration of the vast chemical space, significantly enhancing the probability of discovering novel and effective therapeutic agents. nih.gov

Potential for Functional Material Applications Beyond Chemical Biology

While the primary focus of research on this compound has been in chemical biology and drug discovery, its unique chemical structure suggests potential applications in the realm of materials science. This area remains largely unexplored but holds promise for future investigation.

Functional Polymers: Carboxylic acids can act as catalysts for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) to produce polypeptides. chemrxiv.org The carboxylic acid moiety on the 6-oxopiperazine scaffold could potentially be used to initiate or catalyze polymerization reactions, or the entire molecule could serve as a functional monomer. Incorporation of this rigid, chiral scaffold into a polymer backbone could impart unique secondary structures, thermal properties, and mechanical strengths. chemrxiv.org

Supramolecular Chemistry and Self-Assembly: The this compound molecule possesses multiple hydrogen bond donor and acceptor sites (the carboxylic acid, the lactam N-H, and two carbonyl oxygens). This functionality makes it an excellent candidate for building well-ordered, non-covalent supramolecular structures. Through self-assembly, these molecules could potentially form materials such as:

Organogels: Where molecules form fibrous networks that immobilize a solvent.

Liquid Crystals: Exhibiting phases of matter with properties between those of a conventional liquid and a solid crystal.

Chiral Materials: The inherent chirality of the scaffold is a valuable feature for applications in asymmetric catalysis or chiral separation sciences. Derivatives could be immobilized on a solid support to create chiral stationary phases for chromatography or used as ligands for asymmetric metal catalysis.

The exploration of these non-biological applications represents a significant opportunity to expand the utility of the this compound scaffold into new scientific and technological domains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for enantioselective preparation of 6-oxopiperazine-2-carboxylic acid?

- Methodological Answer : Enantioselective synthesis typically involves chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, (S)- and (R)-enantiomers can be synthesized via cyclocondensation of optically pure amino acid derivatives (e.g., L- or D-serine) under controlled acidic conditions. Post-functionalization steps, such as oxidation of piperazine intermediates, ensure stereochemical integrity .

- Key Considerations : Monitor reaction kinetics using HPLC to avoid racemization. Validate enantiomeric excess via chiral column chromatography or polarimetry.

Q. How is the structural stability of this compound assessed under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25–40°C. Degradation pathways (e.g., lactam formation or decarboxylation) are tracked via NMR (¹H/¹³C) and LC-MS. For instance, under acidic conditions, the oxopiperazine ring may undergo hydrolysis, while alkaline conditions favor tautomerization .

- Key Considerations : Use deuterated solvents for NMR to minimize interference. Compare spectral data to reference libraries for tautomer identification.

Q. Which analytical techniques are critical for characterizing crystallographic and solution-phase conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks and polymorphic variations (e.g., differences in piperazine ring puckering). Solution-phase aggregation is studied via diffusion-ordered NMR spectroscopy (DOSY) and mass spectrometry (ESI-MS), which reveal dimerization or higher-order assemblies .

- Key Considerations : Crystallize the compound in multiple solvents (e.g., chloroform/ethanol) to identify polymorphs. For DOSY, calibrate gradients using a standard (e.g., DMSO).

Advanced Research Questions

Q. How can this compound be incorporated into peptidomimetic scaffolds for drug discovery?

- Methodological Answer : The carboxylic acid group enables conjugation to peptide backbones via amide coupling (e.g., EDC/HOBt). Its constrained piperazine ring mimics β-turn structures in proteins. For example, substituting the 2-carboxylic acid with a benzyl group enhances protease resistance while maintaining target affinity .

- Key Considerations : Optimize coupling conditions (e.g., solvent polarity, temperature) to prevent epimerization. Validate mimicry via circular dichroism (CD) or molecular docking.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from divergent aggregation states or impurities. Use preparative HPLC to isolate pure fractions and re-test bioactivity. For example, dimeric forms (identified via mass spectrometry) may exhibit reduced solubility, leading to false-negative results in cellular assays .

- Key Considerations : Perform control experiments with monomeric vs. aggregated samples. Use orthogonal purity assessments (e.g., elemental analysis, Karl Fischer titration).

Q. How do solvent and temperature influence the compound’s hydrogen-bonding behavior in supramolecular assemblies?

- Methodological Answer : Polar solvents (e.g., DMSO) disrupt intermolecular H-bonds, favoring monomeric states, while apolar solvents (e.g., toluene) promote dimerization. Variable-temperature NMR (VT-NMR) quantifies association constants (Ka) by tracking chemical shift changes with temperature .

- Key Considerations : Calculate Ka using the Benesi-Hildebrand method. Correlate solution behavior with SC-XRD data for solid-state comparisons.

Q. What are the safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (skin/eye contact risks). For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Store at 2–8°C under nitrogen to prevent oxidative degradation .

- Key Considerations : Regularly update SDS based on new stability data. Conduct hazard assessments using in silico tools (e.g., OPERA).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。